molecular formula C11H13N3 B13875148 [3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine

[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine

Cat. No.: B13875148
M. Wt: 187.24 g/mol
InChI Key: OHYBDGLXLICSTA-UHFFFAOYSA-N
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Description

[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine is an organic compound that features an imidazole ring substituted with a methyl group and a phenylmethanamine moiety

Chemical Reactions Analysis

Types of Reactions

[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, [3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its imidazole ring is known to interact with various biological targets, making it a valuable tool in biochemical assays .

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an antimicrobial and anticancer agent .

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity .

Mechanism of Action

The mechanism of action of [3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine lies in its combination of the imidazole ring with the phenylmethanamine moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine

InChI

InChI=1S/C11H13N3/c1-8-11(14-7-13-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6,12H2,1H3,(H,13,14)

InChI Key

OHYBDGLXLICSTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2=CC=CC(=C2)CN

Origin of Product

United States

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